Hydrogen-Bond Donor Capacity vs. Closest Analogs
When benchmarked against two of its closest structural analogs, 4‑((benzylamino)methyl)pyridin‑3‑amine possesses two hydrogen‑bond donors (HBD = 2), a feature that is preserved in the aminomethyl analog (HBD = 2) but lost in the simple N‑benzyl derivative (HBD = 1). The benzylaminomethyl scaffold also provides an additional amine acceptor (HBA = 3) compared with the N‑benzyl compound (HBA = 2) [1][2][3]. This distinct hydrogen‑bonding complement may be exploited when the biological target (e.g., a kinase hinge region or a PDE4 catalytic pocket) requires a dual‑donor motif that is absent in the mono‑donor comparator.
Aminomethyl analog: HBD=2, HBA=3
N-Benzyl analog: HBD=1, HBA=2
| Evidence Dimension | Hydrogen Bond Donor Count / Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | HBD = 2; HBA = 3 |
| Comparator Or Baseline | 4‑(Aminomethyl)pyridin‑3‑amine: HBD = 2, HBA = 3; N‑Benzylpyridin‑3‑amine (N‑Nicotinylbenzylamine): HBD = 1, HBA = 2 |
| Quantified Difference | Target compound provides one additional HBD and one additional HBA versus the N‑benzyl analog; same HBD/HBA count as the aminomethyl analog but with higher lipophilicity and greater molecular flexibility. |
| Conditions | Computed properties from PubChem 2025.09.15 release; in‑silico descriptors generated using Cactvs and XLogP3 3.0. |
Why This Matters
In structure‑based drug design or fragment‑growing campaigns, the capacity to donate two hydrogen bonds while maintaining higher lipophilicity than the aminomethyl analog can critically influence binding enthalpy, selectivity, and aqueous solubility—factors that cannot be replicated by generic N‑benzyl or amino‑only pyridines.
- [1] PubChem Compound Summary CID 73554784: 4-[(benzylamino)methyl]pyridin-3-amine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary CID 11366979: 4-(aminomethyl)pyridin-3-amine. National Center for Biotechnology Information (2026). View Source
- [3] PubChem Compound Summary CID 293794: N-Nicotinylbenzylamine. National Center for Biotechnology Information (2026). View Source
